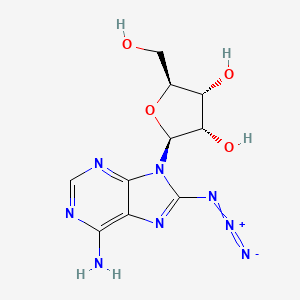
(2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Azidoadenosine is a modified nucleoside where the hydrogen atom at the 8th position of the adenine nucleobase is replaced by an azido group. This compound is particularly sensitive to ultraviolet light, which makes it useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of adenosine with sodium azide in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and aqueous solvents to facilitate the azide substitution.
Industrial Production Methods: Industrial production methods for 8-Azidoadenosine are similar to laboratory synthesis but on a larger scale. These methods often employ continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 8-Azidoadenosine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming triazole derivatives.
Common Reagents and Conditions:
Copper Catalysts: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Cyclooctynes: These reagents are used in strain-promoted azide-alkyne cycloaddition reactions.
Major Products:
Triazole Derivatives: These are the primary products formed from azide-alkyne cycloaddition reactions.
Scientific Research Applications
8-Azidoadenosine has a wide range of applications in scientific research:
Biochemistry: It is used in photoaffinity labeling to study protein-nucleic acid interactions.
Cell Biology: The compound is employed in click chemistry for labeling and tracking nucleic acids within cells.
Industry: It is used in the synthesis of modified oligonucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 8-Azidoadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group allows for specific interactions with target molecules, enabling the study of molecular pathways and protein functions . The compound can also form covalent bonds with proteins upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling .
Comparison with Similar Compounds
8-Azidoadenosine Triphosphate: This compound is similar in structure but contains additional phosphate groups, making it useful in studies involving ATP-binding proteins.
8-Chloroadenosine: Another modified nucleoside with a chlorine atom at the 8th position, used in similar biochemical applications.
Uniqueness: 8-Azidoadenosine is unique due to its azido group, which provides versatility in click chemistry and photoaffinity labeling. Its ability to form covalent bonds with proteins upon ultraviolet light exposure sets it apart from other nucleoside analogs .
Properties
Molecular Formula |
C10H12N8O4 |
|---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2-(6-amino-8-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t3-,5-,6-,9-/m0/s1 |
InChI Key |
KYJLJOJCMUFWDY-GIMIYPNGSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
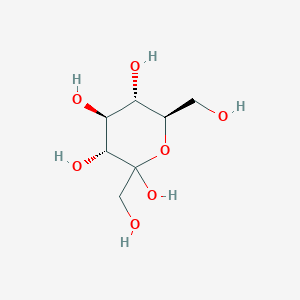
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)

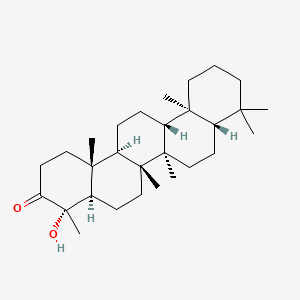

![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
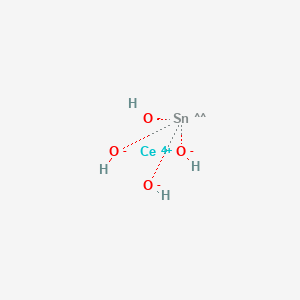

![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)

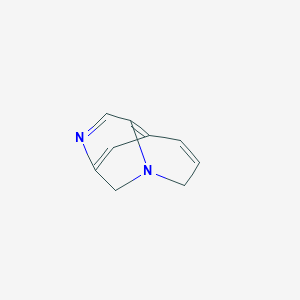
![[7-(Dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;tetrachlorozinc(2-)](/img/structure/B13830094.png)
